molecular formula C16H21FN2O2 B1450063 tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate CAS No. 1251015-03-8

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

Cat. No.: B1450063
CAS No.: 1251015-03-8
M. Wt: 292.35 g/mol
InChI Key: HBXJRJXMRBLFIQ-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate” is a complex organic molecule. It contains a pyrido[4,3-b]indole core, which is a type of heterocycle that is significant in the field of medicinal chemistry . Many compounds with this core exhibit a variety of biological activities .


Chemical Reactions Analysis

Compounds with a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core have been used in the synthesis of various antitumor drugs . They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Neuroleptic Activity

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate shows potential in neuroleptic activity. A study demonstrated the preparation of a series of 5-aryltetrahydro-gamma-carbolines, including compounds structurally related to this compound, and tested them for neuroleptic activity in a rat antiamphetamine model. This research helps in understanding the conformational requirements for potent activity at the dopamine receptor (Harbert, Plattner, Welch, Weissman, & Koe, 1980).

Radiosynthesis for PET Imaging

Another significant application is in the field of PET imaging. The compound [(18) F]T807, which is structurally similar to this compound, has been identified as a potent agent for imaging paired helical filaments of tau in early clinical trials. A study reported a simplified one-step method for the synthesis of [(18) F]T807, demonstrating its potential for routine clinical production (Shoup et al., 2013).

Chemical Synthesis and Transformations

The compound has been used in various chemical syntheses and transformations. For instance, research has shown its utility in the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides (Umehara, Ueda, & Tokuyama, 2016), and in the coupling of arylboronic acids with a partially reduced pyridine derivative (Wustrow & Wise, 1991).

Fluorinated Analogues and Protecting Groups

Studies have also explored the synthesis of fluorinated analogues of tert-butyl alcohol, which are related to the tert-butyl moiety of the compound , demonstrating their use as novel protecting groups in fluorous synthesis (Pardo, Cobas, Guitián, & Castedo, 2001).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: plays a significant role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. It interacts with various enzymes and proteins, including c-Met, a receptor tyrosine kinase that is often overexpressed in cancer cells . The compound binds to the active site of c-Met, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell growth and survival . Additionally, molecular docking studies have shown that this compound has a stable binding orientation within the active site of c-Met, further supporting its potential as an anti-cancer agent .

Cellular Effects

The effects of This compound on various cell types have been extensively studied. It has been shown to inhibit the proliferation of several cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound exerts its effects by disrupting cell signaling pathways, leading to reduced cell viability and increased apoptosis . Furthermore, it influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis . This dual action on cell signaling and gene expression makes it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active site of c-Met, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the c-Met signaling pathway, which is crucial for cancer cell proliferation and survival . Additionally, the compound has been shown to induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of cell cycle progression . These molecular mechanisms collectively contribute to its anti-cancer effects.

Temporal Effects in Laboratory Settings

The stability and long-term effects of This compound have been evaluated in laboratory settings. The compound has demonstrated good stability under various conditions, maintaining its activity over extended periods . In in vitro studies, its effects on cancer cell proliferation and apoptosis were observed to be sustained over time, indicating its potential for long-term therapeutic use

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential side effects.

Metabolic Pathways

This compound: is metabolized through several pathways, involving enzymes such as cytochrome P450 . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall therapeutic effects of the compound . Additionally, the compound’s interaction with cofactors and other metabolic enzymes can influence its metabolic flux and the levels of metabolites produced .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its therapeutic effects . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transporters . Understanding these factors is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of This compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Additionally, it may be directed to specific subcellular compartments through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and its ability to modulate cellular processes.

Properties

IUPAC Name

tert-butyl 8-fluoro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXJRJXMRBLFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
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tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Reactant of Route 3
tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Reactant of Route 4
tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Reactant of Route 5
tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

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